molecular formula C13H11NO B1265592 4-Benzylideneaminophenol CAS No. 588-53-4

4-Benzylideneaminophenol

Cat. No.: B1265592
CAS No.: 588-53-4
M. Wt: 197.23 g/mol
InChI Key: BVTLIIQDQAUXOI-UHFFFAOYSA-N
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Description

4-Benzylideneaminophenol, also known as 4-BAP, is a chemical compound that is used in the synthesis of a variety of compounds and has a wide range of applications in scientific research. 4-BAP is a substituted benzene ring with two amino groups and one phenol group. It is a colorless solid at room temperature and has a molecular weight of 195.2 g/mol. 4-BAP is also known for its anti-bacterial and anti-inflammatory properties, making it a useful tool for medical researchers.

Scientific Research Applications

  • Photostability and Polymers : A study by Ali et al. (2016) explored the use of 4-Benzylideneaminophenol derivatives as photostabilizers for polystyrene. These compounds enhanced the photostability of polystyrene films against UV radiation, acting as direct UV absorbers or radical scavengers.

  • Electrochemical Behavior : The electrochemical behavior of compounds related to this compound was studied by Martínez-Ortíz et al. (1983). They examined 1-benzylideneamino-4,6-diphenyl-2-pyridone in ethanolic Britton-Robinson buffer and proposed a reduction mechanism involving a four-electron process.

  • Optical and Thermal Properties : Kadu et al. (2013) investigated the synthesis and properties of various 4,4′-bis(benzylideneamino)diphenyl ether derivatives. They analyzed their supramolecular structures, optical band gaps, and thermal properties, demonstrating their wide band gap semiconducting nature.

  • Enzymatic Oxidative Polymerization : A study on the enzymatic oxidative polymerization of para-imine functionalized phenol derivative, which is closely related to this compound, was conducted by Kumbul et al. (2015). They used horseradish peroxidase to polymerize 4-(4-hydroxybenzylideneamino)benzoic acid, leading to a high molecular weight polymer with thermal stability.

  • Chemical Degradation Studies : Sharma et al. (2012) investigated the degradation/mineralization of 4-chlorophenol using organic oxidants in basic media with UV irradiation. This study provides insights into the reaction mechanisms and degradation kinetics of similar chemical structures.

Safety and Hazards

4-Benzylideneaminophenol is harmful if swallowed . It is recommended to use personal protective equipment as required, avoid eating, drinking, or smoking when using this product, and to use only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-Benzylideneaminophenol are not mentioned in the available literature, it is part of a collection of rare and unique chemicals provided to early discovery researchers , indicating its potential for future research and applications.

Mechanism of Action

Target of Action

This compound is a part of a collection of rare and unique chemicals used by early discovery researchers

Mode of Action

It is known that the compound’s structure can interact with various biological molecules, potentially influencing their function . The exact nature of these interactions and the resulting changes in cellular function are areas of ongoing research.

Biochemical Pathways

It is plausible that the compound could interact with multiple pathways given its potential to interact with various biological molecules .

Pharmacokinetics

The compound is a solid at room temperature , which could influence its absorption and distribution

Result of Action

Given the compound’s potential to interact with various biological molecules , it is likely that it could have diverse effects on cellular function.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets . .

Biochemical Analysis

Biochemical Properties

4-Benzylideneaminophenol plays a significant role in various biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been used in the synthesis of polyphenols with Schiff base pendent groups through enzymatic polymerization using horseradish peroxidase as a catalyst . This interaction highlights the compound’s ability to participate in enzyme-catalyzed reactions, potentially affecting the activity of other enzymes and proteins in the process.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that Schiff base-containing compounds, such as this compound, exhibit electronic transitions through excited state intra-molecular proton transfer, which can impact cellular processes . These effects can lead to changes in cell behavior, including alterations in cell growth, differentiation, and apoptosis.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with enzymes, such as horseradish peroxidase, demonstrates its ability to modulate enzymatic activity . Additionally, its electronic structure and dipole moments suggest that it can influence molecular interactions and stability .

Temporal Effects in Laboratory Settings

The stability and degradation of this compound over time in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have indicated that Schiff base compounds, including this compound, exhibit solvatochromic behavior, which reflects changes in their electronic structures and spectroscopic properties over time . These temporal effects can impact the compound’s activity and efficacy in biochemical experiments.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. For example, the compound has been shown to be harmful if swallowed, indicating potential toxicity at elevated concentrations . Understanding the dosage effects is essential for determining the safe and effective use of this compound in research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s role in enzymatic reactions, such as those catalyzed by horseradish peroxidase, highlights its involvement in metabolic processes . Additionally, its electronic properties suggest that it can influence the regulation of metabolic pathways through feedback inhibition and other mechanisms .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for understanding its localization and accumulation. The compound’s interaction with transporters and binding proteins can affect its movement and distribution within the cellular environment . These interactions can influence the compound’s efficacy and activity in biochemical reactions.

Subcellular Localization

The subcellular localization of this compound is essential for understanding its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can impact its interactions with other biomolecules and its overall activity within the cell.

Properties

IUPAC Name

4-(benzylideneamino)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO/c15-13-8-6-12(7-9-13)14-10-11-4-2-1-3-5-11/h1-10,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVTLIIQDQAUXOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801031971
Record name 4-(Benzylideneamino)phenol
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Molecular Weight

197.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

588-53-4, 40340-14-5
Record name 4-(Benzylideneamino)phenol
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Phenol, p-(benzylideneamino)-
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Record name 4-Benzylideneaminophenol
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Record name p-Benzalaminophenol
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Record name 4-(Benzylideneamino)phenol
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Record name 4-benzylideneaminophenol
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Synthesis routes and methods

Procedure details

2.1 g (19.3 mmol) of 4-aminophenol was dissolved in 28 ml ethanol, and 1.9 ml (19.3 mmol) benzaldehyde was added. The mixture was heated to the reflux temperature and reacted for 1.5 h, Then, the reaction mixture was cooled to the room temperature and the solid separated out from the mixture was filtered by sucking. The filter cake was washed with a small amount of ethanol and dried to obtain 3 g of a yellow solid with the yield of 76.9%. m.p. 182-183° C.
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step Two
Yield
76.9%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the antifungal properties of 4-Benzylideneaminophenol?

A: Research suggests that this compound exhibits promising antifungal activity against a range of clinically relevant fungi, including Candida and Aspergillus species, as well as Cryptococcus neoformans []. Notably, it demonstrates potent activity against dermatophytes, fungi responsible for skin infections []. Further research is needed to fully elucidate its mechanism of action and potential for clinical application.

Q2: Can this compound be used in chemical synthesis?

A: Yes, this compound can be employed as an intermediate in organic synthesis. It serves as a precursor for synthesizing more complex heterocyclic compounds like 2,7-dioxa-5,10-diaza-3λ5,8λ5-diphospha-1,6(1,4)-dibenzenacyclodecaphanes [].

Q3: How is this compound synthesized?

A: this compound can be synthesized through a condensation reaction between 4-aminophenol and benzaldehyde [, ]. This reaction typically proceeds efficiently under mild conditions.

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